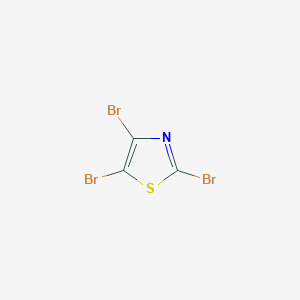
1-Heptyl-4-(4-pyridyl)pyridinium bromide
Übersicht
Beschreibung
1-Heptyl-4-(4-pyridyl)pyridinium bromide is a pyridinium dye . It has a molecular weight of 335.28 and a molecular formula of C17H23BrN2 .
Synthesis Analysis
The synthesis of 1-Heptyl-4-(4-pyridyl)pyridinium bromide can be achieved from 4,4’-Bipyridine and 1-Bromoheptane .Molecular Structure Analysis
The molecular structure of 1-Heptyl-4-(4-pyridyl)pyridinium bromide is represented by the formula C17H23BrN2 . The SMILES string representation is [Br-].CCCCCCC[n+]1ccc(cc1)-c2ccncc2 .Physical And Chemical Properties Analysis
1-Heptyl-4-(4-pyridyl)pyridinium bromide appears as a white or yellow powder . It has a melting point of 125-128 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Hydrogen-Bonded Ionic Associates
Research conducted by Sahin, Diele, and Kresse (1998) explored the phase diagrams of different substituted acids with 1-heptyl-4-(4-pyridyl)pyridinium bromide, revealing the formation of ionic hydrogen-bonded associates. This study highlighted the compound's role in forming thermodynamically stable smectic A phases, indicating its potential application in designing novel liquid crystalline materials with unique phase stability and complicated packing behavior in the smectic layers, as measured by X-ray methods (Sahin, Diele, & Kresse, 1998).
Efficient Bromination under Solvent-Free Conditions
Kavala, Naik, and Patel (2005) discovered a new recyclable ditribromide reagent for efficient bromination under solvent-free conditions. Their work suggests that 1-heptyl-4-(4-pyridyl)pyridinium bromide-based compounds can serve as a basis for developing safe and efficient brominating agents, offering a greener alternative to traditional methods by avoiding the use of organic solvents and enabling the recovery and reuse of the brominating agent (Kavala, Naik, & Patel, 2005).
Determination of Unsaturation in Polymers
Tunnicliffe (1970) investigated the use of pyridinium bromide perbromide for determining unsaturation in model olefins and polymers, such as ethylene propylene terpolymers and butyl rubber. This research underscores the compound's utility in quantitative analytical applications for assessing unsaturation without substitution or elimination reactions, offering a reliable method for material analysis (Tunnicliffe, 1970).
Electrochemical Applications and Corrosion Inhibition
Research on quaternary pyridinium compounds, such as those involving 1-heptyl-4-(4-pyridyl)pyridinium bromide, has demonstrated their strong adsorptive properties at electrodes and potential use as corrosion inhibitors. Birss et al. (2003) focused on their adsorptive properties at polycrystalline Pt electrodes, suggesting their application in protecting metal surfaces and enhancing the longevity of electrochemical devices (Birss, Dang, Wong, & Wong, 2003).
Enhanced Performance in Dye-Sensitized Solar Cells
Xu, Chen, Wang, Qiu, Zhang, and Yan (2013) synthesized a pyridinyl-functionalized ionic liquid, demonstrating its application as an additive for dye-sensitized solar cells (DSSCs) to improve overall power conversion efficiency and stability. This illustrates the potential of 1-heptyl-4-(4-pyridyl)pyridinium bromide derivatives in advancing renewable energy technologies (Xu et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-heptyl-4-pyridin-4-ylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N2.BrH/c1-2-3-4-5-6-13-19-14-9-17(10-15-19)16-7-11-18-12-8-16;/h7-12,14-15H,2-6,13H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJHAEPTEZMDHU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523199 | |
| Record name | 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptyl-4-(4-pyridyl)pyridinium bromide | |
CAS RN |
39127-10-1 | |
| Record name | 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Heptyl-4-(4-pyridyl)pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)










